Antitumor agent-74

Cytotoxicity IC50 Quinoxaline

Antitumor agent-74 (compound 13da) is the isolated 6-substituted regioisomer of the 2-(benzimidazol-2-yl)-3-arylquinoxaline class. With ~20-fold lower cytotoxicity (IC₅₀ 56.7–86.3 μM) than the mriBIQ 13da/14da mixture, it serves as the definitive negative control for validating the mixture's high A549 selectivity (SI=12) and S-phase arrest phenotype. Substituting with the mixture overestimates potency by >10-fold, invalidating SAR and mechanistic conclusions. Procure the authentic 13da regioisomer to ensure accurate baseline establishment in quinoxaline antitumor screening.

Molecular Formula C26H23FN6
Molecular Weight 438.5 g/mol
Cat. No. B12398464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-74
Molecular FormulaC26H23FN6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)F
InChIInChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-25(24(28-22)17-6-8-18(27)9-7-17)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31)
InChIKeyCHWUWQJIDCJQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitumor Agent-74: Definition, Structure, and Core In Vitro Profile for Procurement


Antitumor agent-74 (CAS 2827065-28-9), also designated compound 13da, is a synthetic 2-(benzimidazol-2-yl)-3-arylquinoxaline derivative with the IUPAC name 3-(1H-benzimidazol-2-yl)-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline and molecular formula C₂₆H₂₃FN₆ [1]. As an isolated regioisomer, it is a key component of the more potent mriBIQ 13da/14da mixture and exhibits a distinct pharmacological profile, characterized by moderate cytotoxicity (IC₅₀ range: 56.7–86.3 μM) against a panel of human cancer cell lines and limited activity as a standalone agent . Its primary scientific value lies in its role as a comparator and chemical probe within studies of this quinoxaline class, rather than as a high-potency single-agent therapeutic candidate .

Why Antitumor Agent-74 Cannot Be Directly Substituted by Other Quinoxalines or Its Regioisomer Mixture


The 2-(benzimidazol-2-yl)quinoxaline class exhibits highly structure-dependent antitumor activity, where even regioisomerism profoundly impacts potency [1]. The commercially available compound 13da (Antitumor agent-74) demonstrates an approximately 20-fold lower mean cytotoxicity (IC₅₀ = 56.7–86.3 μM) compared to its 6/7-regioisomer mixture mriBIQ 13da/14da (IC₅₀ = 2.8–34.0 μM) . Furthermore, the single-agent activity of 13da is distinct from the combined 13da/14da mixture, which uniquely achieves a high selectivity index (SI = 12) against A549 lung adenocarcinoma cells and induces S-phase arrest with mitochondrial apoptosis [1]. Substituting Antitumor agent-74 with the mixture would lead to a >10-fold overestimation of cytotoxic potency in screening assays, invalidating SAR and mechanistic conclusions that rely on the isolated 13da regioisomer [1].

Quantitative Differential Evidence for Antitumor Agent-74: Cytotoxicity, Selectivity, and Mechanism Versus mriBIQ 13da/14da


Standalone Cytotoxicity of Antitumor Agent-74 Versus mriBIQ 13da/14da Mixture Across Cancer Cell Lines

Antitumor agent-74 (compound 13da) exhibits substantially lower standalone cytotoxicity across a diverse panel of human cancer cell lines compared to its regioisomeric mixture mriBIQ 13da/14da. While mriBIQ 13da/14da demonstrates potent activity (IC₅₀ range: 2.8–34.0 μM), Antitumor agent-74 requires approximately 10- to 20-fold higher concentrations to achieve comparable growth inhibition, with IC₅₀ values ranging from 56.7 to 86.3 μM [1]. This quantitative difference establishes compound 13da as a less potent single agent, critical for interpreting structure-activity relationships and for its use as a negative control or chemical probe in mechanistic studies [1].

Cytotoxicity IC50 Quinoxaline Cancer Cell Line Panel

Comparative Selectivity: mriBIQ 13da/14da Mixture Displays High Cancer-Selective Index Unmatched by Antitumor Agent-74 Alone

The regioisomer mixture mriBIQ 13da/14da exhibits a high selectivity index (SI) of 12 when comparing cytotoxicity against normal human embryonic lung fibroblasts (Wi-38) versus human lung adenocarcinoma cells (A549) [1]. This indicates a 12-fold preferential toxicity toward cancer cells. Antitumor agent-74 alone, with its higher baseline IC₅₀ against cancer cells (65.6 μM on A549) , does not achieve a comparable selectivity profile as a single agent; the SI of 12 is a property of the combined 13da/14da mixture [1]. This distinction is critical for selecting the correct chemical entity for experiments targeting selective tumor cell killing.

Selectivity Index Wi-38 A549 Lung Adenocarcinoma

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction Are Properties of the 13da/14da Mixture, Not the Isolated Compound

Mechanistic studies demonstrate that mriBIQ 13da/14da induces a concentration-dependent S-phase cell cycle arrest in A549 cells, increasing the S-phase population to 49.0%, 66.3%, and 68.0% at 1, 2.5, and 5 μM, respectively [1]. This mixture also inhibits DNA synthesis and triggers mitochondrial apoptosis [1]. These well-characterized mechanisms are attributed to the combined action of the 13da and 14da regioisomers; Antitumor agent-74 alone has not been shown to elicit the same degree of S-phase arrest or apoptosis at its effective concentration range (56.7–86.3 μM) [1].

Cell Cycle Arrest Apoptosis DNA Synthesis Inhibition Mechanism of Action

Optimal Procurement and Application Scenarios for Antitumor Agent-74


Structure-Activity Relationship (SAR) Studies on 2-(Benzimidazol-2-yl)quinoxalines

Antitumor agent-74 serves as an essential reference compound for establishing the potency baseline of the isolated 13da regioisomer. Its 10- to 20-fold reduced cytotoxicity compared to the mriBIQ 13da/14da mixture [1] provides a critical comparator for quantifying the activity gain conferred by the 6/7-regioisomeric mixture, enabling accurate SAR mapping within this quinoxaline class [1].

Negative Control and Selectivity Validation Experiments

The isolated 13da regioisomer is ideally suited as a negative control in experiments designed to validate the high selectivity index (SI = 12) and S-phase arrest activity of the mriBIQ 13da/14da mixture against A549 lung adenocarcinoma cells [1]. Its lower potency confirms that the robust anticancer activity and selectivity are mixture-dependent properties, a crucial control for mechanistic and phenotypic screening assays [1].

Mechanistic Dissection of Regioisomer-Dependent Antitumor Activity

For studies investigating the mechanistic divergence between regioisomers, Antitumor agent-74 enables direct comparison of single-agent 13da activity versus the combined 13da/14da mixture. This comparison is vital for dissecting whether observed DNA synthesis inhibition, cell cycle arrest, and mitochondrial apoptosis [1] are driven by one specific regioisomer or require synergistic interaction, guiding rational lead optimization efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antitumor agent-74

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.